4-Hydroxy-7-(methylsulfonyl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

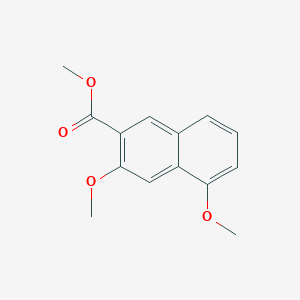

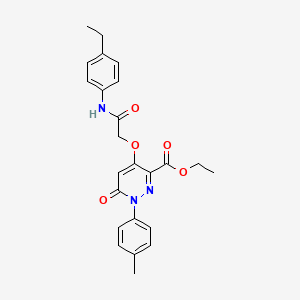

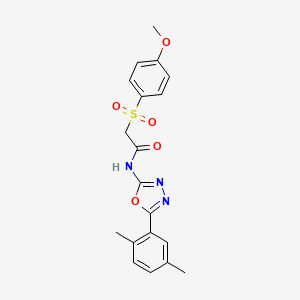

“4-Hydroxy-7-(methylsulfonyl)quinazoline” is a chemical compound with the molecular formula C9H8N2O3S . It has a molecular weight of 224.24 . It is a white to tan solid . The IUPAC name for this compound is 7-(methylsulfonyl)quinazolin-4-ol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) .

Chemical Reactions Analysis

Quinazoline derivatives have been shown to exhibit various medicinal properties such as anti-cancer, anti-inflammatory, anti-bacterial, analgesic, and more . The character of these properties depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Physical And Chemical Properties Analysis

“this compound” is a white to tan solid . It has a molecular weight of 224.24 and a molecular formula of C9H8N2O3S .

科学的研究の応用

Antitubercular Activity

- New Fluorine-Containing Derivatives: Research on new derivatives of 4-anilinoquinazolines, including those with methylsulfanyl groups, has shown potential tuberculostatic activity. One compound, in particular, demonstrated significant in vitro activity against tuberculosis with a minimum inhibitory concentration of 1.5 μg/mL (Nosova, Permyakova, Lipunova, & Charushin, 2021).

- Quinazoline Derivatives: Another study synthesized quinazoline derivatives and found them to exhibit antimycobacterial activity against various strains of Mycobacterium, including Mycobacterium tuberculosis (Kuneš, Bažant, Pour, Waisser, Šlosárek, & Janota, 2000).

Anti-Inflammatory and Analgesic Properties

- Novel Quinazoline Derivatives: A research project focusing on the synthesis of new quinazoline derivatives demonstrated their antimicrobial, analgesic, and anti-inflammatory properties. Certain compounds in this study showed significant activity against microbes, pain, and inflammation (Dash, Dash., Laloo, & Medhi, 2017).

- Methyl Sulfonyl Substituted Quinazolinones: Another study found that methyl sulfonyl substituted quinazolinones exhibited promising anti-inflammatory activity, with some compounds showing reduced ulcerogenic activity compared to standard drugs (Manivannan & Chaturvedi, 2011).

Anticancer Potential

- Novel Quinazoline with Substituted-Sulfonamides: Research on a novel series of quinazoline containing substituted-sulfonamides revealed their cytotoxic activity against various cancer cell lines, including MCF-7, with some compounds inducing apoptosis in these cells (Alqahtani, Ghorab, Nasr, Ahmed, Al-Mishari, & Attia, 2022).

Antimicrobial Activity

- Methylsulfanyl-Triazoloquinazoline Derivatives: A study evaluated the antimicrobial activity of novel methylsulfanyl-triazoloquinazoline derivatives, testing them against various bacterial and fungal species. The results indicated significant activity against Gram-positive and Gram-negative bacteria (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013).

将来の方向性

Quinazoline derivatives, including “4-Hydroxy-7-(methylsulfonyl)quinazoline”, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers .

作用機序

Target of Action

Quinazoline derivatives, a group to which 4-hydroxy-7-(methylsulfonyl)quinazoline belongs, are known to interact with a variety of biological targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, anti-cancer, and anti-microbial activities .

Pharmacokinetics

The compound has a molecular weight of 22424, which may influence its absorption, distribution, metabolism, and excretion .

Result of Action

Quinazoline derivatives are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .

生化学分析

Biochemical Properties

Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

7-methylsulfonyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILHCDJJJXXSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2604262.png)

![2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2604272.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2604275.png)

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2604280.png)